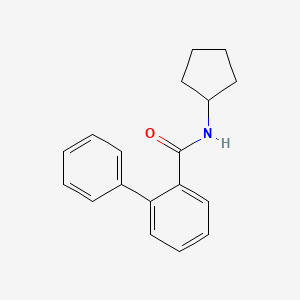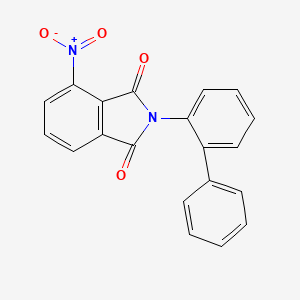![molecular formula C13H13N7O5 B5782824 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-(3-nitrobenzylidene)propanohydrazide](/img/structure/B5782824.png)
2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-(3-nitrobenzylidene)propanohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is related to the class of 1,2,4-triazine derivatives, compounds known for their varied applications in chemistry and biology. The specific structure and functionalities of this compound suggest its potential use in synthetic and medicinal chemistry, particularly due to the presence of both triazine and hydrazide groups.
Synthesis Analysis
The synthesis of related 1,2,4-triazine derivatives involves multi-step reactions starting from basic heterocyclic frameworks. These compounds, including variants like 6-(2-nitrobenzyl)-3,5-dioxo-2,3,4,5-tetrahydro-as-triazines, are typically prepared through methods that ensure the introduction of specific functional groups under controlled stereochemical conditions (Hajpál & Berenyi, 1982). This involves the use of nitration, reduction, and condensation reactions.
Molecular Structure Analysis
The molecular structure of 1,2,4-triazine derivatives involves a six-membered ring containing nitrogen and carbon atoms. The specific substituents attached to this core structure, like nitrobenzyl and propanohydrazide groups, significantly affect the compound's chemical behavior and properties. Structural determinations are usually achieved through X-ray diffraction or NMR spectroscopy (Somagond et al., 2018).
Chemical Reactions and Properties
Compounds of this class participate in various chemical reactions, including cyclocondensation, hydrogenation, and Schiff base formation. These reactions are crucial for modifying the chemical structure and thereby the biological activity of the compounds. For example, the conversion of nitro to amino groups and subsequent cyclization can lead to new heterocyclic systems with potential biological activities (Guckýa et al., 2006).
Physical Properties Analysis
The physical properties such as solubility, melting point, and crystalline form of 1,2,4-triazine derivatives depend largely on the nature and position of substituents on the triazine ring. These properties can be studied using techniques like differential scanning calorimetry and polarizing microscopy, which help in understanding the compound's behavior in various solvents and temperatures (Singh et al., 2010).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of 1,2,4-triazine derivatives, are influenced by their electron-donating or withdrawing groups. Nitro groups, for instance, increase the electrophilic character of the compound, making it more reactive towards nucleophilic agents. The presence of hydrazide groups can facilitate the formation of Schiff bases and contribute to the compound's potential as a ligand in metal complexation (Mishra et al., 2003).
properties
IUPAC Name |
2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]-N-[(E)-(3-nitrophenyl)methylideneamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N7O5/c1-7(15-10-12(22)16-13(23)19-17-10)11(21)18-14-6-8-3-2-4-9(5-8)20(24)25/h2-7H,1H3,(H,15,17)(H,18,21)(H2,16,19,22,23)/b14-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZQBHJNTIMKGHO-MKMNVTDBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=CC1=CC(=CC=C1)[N+](=O)[O-])NC2=NNC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC(=CC=C1)[N+](=O)[O-])NC2=NNC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N7O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-methyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5782792.png)

![4-[2-(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)carbonohydrazonoyl]phenyl nicotinate](/img/structure/B5782799.png)




![2-(4-fluorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide](/img/structure/B5782833.png)